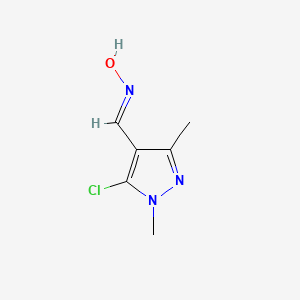

5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 1,3-Dimethyl-5-phenoxy-4-formylpyrazole was dissolved in methanol, and hydroxylamine hydrochloride was added, and pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime was finally obtained by the reaction .

Molecular Structure Analysis

The molecular formula of “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime” is C6H7ClN2O, and its molecular weight is 158.59 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime” include a melting point of 78-79°C, a predicted boiling point of 255.7±35.0 °C, and a predicted density of 1.31±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrazoles, including “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime”, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their diverse pharmacological effects . They can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Agrochemistry

Pyrazoles are also used in agrochemistry . Their chemical properties make them useful in the development of new agrochemical products .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to form complexes with various metals .

Organometallic Chemistry

Pyrazoles, including “5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime”, are also used in organometallic chemistry . They can form organometallic compounds with various metals, which can be used in a variety of applications .

Antileishmanial Activity

Some pyrazole derivatives have shown potent antileishmanial activity . For example, compound 13 displayed superior antipromastigote activity .

Antimalarial Activity

Pyrazole derivatives have also been evaluated for their antimalarial activities . Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on pyrazole derivatives to justify their potent in vitro antipromastigote activity . These studies can provide valuable insights into the interaction of these compounds with their target proteins .

Direcciones Futuras

Propiedades

IUPAC Name |

(NE)-N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-4-5(3-8-11)6(7)10(2)9-4/h3,11H,1-2H3/b8-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVKQHOYAXLRET-FPYGCLRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)

![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)

![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)